REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].Cl[C:5]1[S:6][C:7]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[C:8]([C:10]([F:13])([F:12])[F:11])[N:9]=1>C(OCC)C>[CH3:1][N:2]([CH3:3])[C:5]1[S:6][C:7]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[C:8]([C:10]([F:13])([F:12])[F:11])[N:9]=1
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Name
|
|
Quantity
|
12.5 g
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Type
|
reactant
|
Smiles
|
CNC
|
Name
|
dimethylamine-in-ether
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.79 g
|
Type
|
reactant
|
Smiles
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ClC=1SC(=C(N1)C(F)(F)F)C(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
|
Name
|
|
Quantity
|
591 g
|
Type
|
solvent
|
Smiles
|
C(C)OCC
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
cooled in a dry ice-acetone bath
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Type
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TEMPERATURE
|
Details
|
Then, to a reaction vessel cooled in a dry-ice acetone bath
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Type
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CUSTOM
|
Details
|
A white precipitate formed immediately
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Type
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STIRRING
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Details
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The reaction mixture was stirred for 10 minutes
|
Duration
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10 min
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The ether filtrate was washed with 5% sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous calcium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residual solid was treated with petroleum ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1SC(=C(N1)C(F)(F)F)C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |